6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C8H9BrN2O and a molecular weight of 229.07 g/mol . This compound is characterized by a pyrido[2,3-b][1,4]oxazine core structure, which is a fused ring system containing both nitrogen and oxygen atoms. The presence of a bromine atom and a methyl group further modifies its chemical properties.
Preparation Methods
The synthesis of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable oxazine precursor can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxazine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be compared with similar compounds such as:
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: This compound has an iodine atom instead of a bromine atom, which affects its reactivity and applications.
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one: This compound has a different core structure but shares the bromine substitution, leading to some similarities in chemical behavior.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H9BrN2O/c1-5-4-10-6-2-3-7(9)11-8(6)12-5/h2-3,5,10H,4H2,1H3 |
InChI Key |
RUHCTINXSREDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)N=C(C=C2)Br |
Origin of Product |
United States |
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